(4E,6E,8E,10E)-3-hydroxy-N-(2-hydroxy-5-oxocyclopenten-1-yl)-8-methyldodeca-4,6,8,10-tetraenamide
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Overview
Description
(4E,6E,8E,10E)-3-hydroxy-N-(2-hydroxy-5-oxocyclopenten-1-yl)-8-methyldodeca-4,6,8,10-tetraenamide is a natural product found in Kitasatospora with data available.
Scientific Research Applications
Synthesis and Metabolites
A study by E. Aig et al. (1987) discussed the synthesis of major metabolites related to retinoic acid, which is chemically similar to the compound . The process involved Wittig condensation and could provide insights into the synthesis pathways for related compounds (Aig et al., 1987).
Pyrrolylpolyenes Synthesis
The synthesis of pyrrolylpolyenes, similar in structure to the compound of interest, was detailed by F. R. Ahmed and T. Toube (1984). They discussed the synthesis of wallemia A and wallemia E, highlighting the methods that could be applied to similar chemical compounds (Ahmed & Toube, 1984).
Stereoselective Synthesis and Biological Evaluation
A divergent synthesis of similar tetraenamides and their biological evaluation was conducted by N. Matovic et al. (2007). This research can provide valuable insights into the potential biological applications and synthesis methods for similar compounds (Matovic et al., 2007).
Ceramides and Structural Identification
Research on compounds structurally related to the query compound, conducted by Mao-rong Suo and Jun-shan Yang (2014), involved isolating and identifying the structures of various ceramides. This study's methods and findings could be relevant for understanding similar compounds (Suo & Yang, 2014).
Properties
Molecular Formula |
C18H23NO4 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(4E,6E,8E,10E)-3-hydroxy-N-(2-hydroxy-5-oxocyclopenten-1-yl)-8-methyldodeca-4,6,8,10-tetraenamide |
InChI |
InChI=1S/C18H23NO4/c1-3-4-7-13(2)8-5-6-9-14(20)12-17(23)19-18-15(21)10-11-16(18)22/h3-9,14,20-21H,10-12H2,1-2H3,(H,19,23)/b4-3+,8-5+,9-6+,13-7+ |
InChI Key |
BLYDNHVJSPGPMR-WXNIWTFXSA-N |
Isomeric SMILES |
C/C=C/C=C(\C)/C=C/C=C/C(CC(=O)NC1=C(CCC1=O)O)O |
Canonical SMILES |
CC=CC=C(C)C=CC=CC(CC(=O)NC1=C(CCC1=O)O)O |
Synonyms |
Sch 725424 Sch-725424 Sch725424 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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